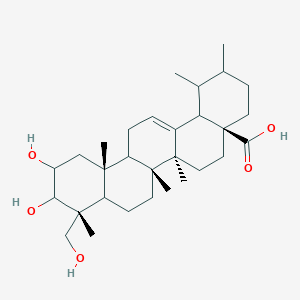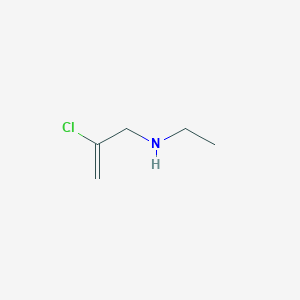
2-chloro-N-ethylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethylprop-2-en-1-amine is a chemical compound with the molecular formula C5H10ClN It is an organic compound that features a chlorine atom, an ethyl group, and an amine group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylprop-2-en-1-amine typically involves the reaction of 2-chloropropene with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
[ \text{CH}_2\text{=CHCH}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_2\text{=CHCH}_2\text{NH}\text{C}_2\text{H}_5} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-ethylprop-2-en-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the amine group.
Major Products
Substitution: Products may include various substituted amines.
Addition: Hydrogenation can yield saturated amines.
Oxidation: Oxidation can produce nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
2-chloro-N-ethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-ethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-methylethan-1-amine
- 2-chloro-N-propylprop-2-en-1-amine
- 2-chloro-N-isopropylprop-2-en-1-amine
Uniqueness
2-chloro-N-ethylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
51114-21-7 |
|---|---|
Fórmula molecular |
C5H10ClN |
Peso molecular |
119.59 g/mol |
Nombre IUPAC |
2-chloro-N-ethylprop-2-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c1-3-7-4-5(2)6/h7H,2-4H2,1H3 |
Clave InChI |
SSALXPUESUQEGV-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


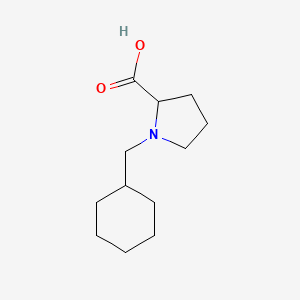
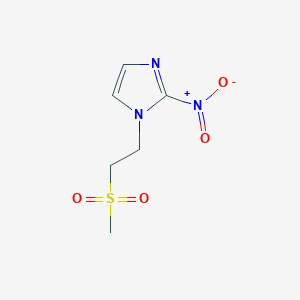
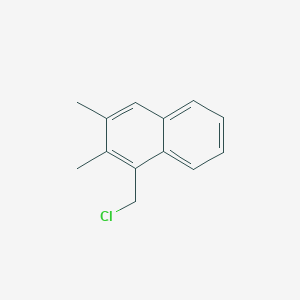
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)


![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
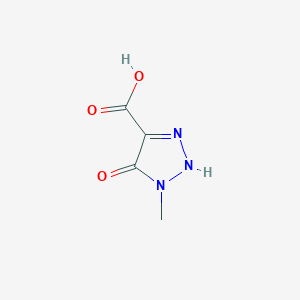
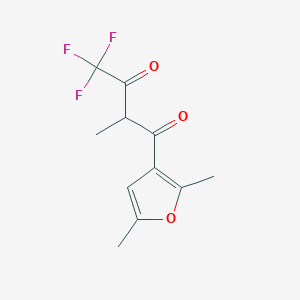
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
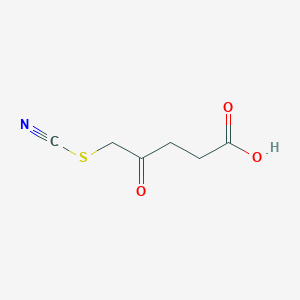
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
